2,3,4,5,6-Pentafluoroaniline

Basicity Catalysis Nucleophilicity

2,3,4,5,6-Pentafluoroaniline is the essential perfluorinated building block for synthesizing pentafluorophenylammonium triflate, a non-nucleophilic acid catalyst uniquely enabled by the compound's extremely low basicity (pKa -0.28, over 10⁴ times less basic than aniline). This electronic profile cannot be replicated with mono-fluorinated anilines. It is also the preferred precursor for electrophilic pentafluorophenyl radicals with predictable regioselectivity, and serves as a mechanistic probe for cytochrome P-450 bioactivation studies. Procure with confidence for catalysis, materials science, and drug metabolism research.

Molecular Formula C6H2F5N
Molecular Weight 183.08 g/mol
CAS No. 771-60-8
Cat. No. B1217426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5,6-Pentafluoroaniline
CAS771-60-8
Synonyms2,3,4,5,6-pentafluoroaniline
pentafluoroaniline
pentafluorophenylammonium triflate
Molecular FormulaC6H2F5N
Molecular Weight183.08 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1F)F)F)F)F)N
InChIInChI=1S/C6H2F5N/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H2
InChIKeyNOXLGCOSAFGMDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4,5,6-Pentafluoroaniline (CAS 771-60-8): Procurement-Grade Fluorinated Aromatic Amine for Precision Synthesis and Material Science


2,3,4,5,6-Pentafluoroaniline (C₆H₂F₅N, MW 183.08) is a perfluorinated aromatic amine wherein all five hydrogen atoms on the benzene ring are replaced by fluorine [1]. This substitution pattern imparts strong electron-withdrawing character, significantly altering its physicochemical properties compared to aniline or partially fluorinated analogs [2]. It is a crystalline low-melting solid (mp 33–35 °C, bp 153 °C, density 1.744 g/cm³) soluble in toluene and organic solvents but insoluble in water [3].

Why 2,3,4,5,6-Pentafluoroaniline Cannot Be Replaced by 4-Fluoroaniline or Aniline in Critical Applications


Simple substitution with 4-fluoroaniline or aniline in syntheses or material formulations is not viable due to fundamental differences in electronic structure and reactivity. Pentafluoroaniline exhibits a predicted pKa of −0.16 to −0.28, rendering it over 10⁴ times less basic than aniline (pKa ≈ 4.6) . This drastically alters its nucleophilicity, hydrogen-bonding capacity, and metabolic fate [1]. Furthermore, the pentafluorophenyl radical generated from this compound demonstrates electrophilic character with defined regioselectivity in aromatic substitution reactions, a behavior not replicable with mono-fluorinated anilines [2].

Quantitative Differentiation of 2,3,4,5,6-Pentafluoroaniline: Head-to-Head Performance Data Against Comparators


Dramatically Reduced Basicity (pKa) Versus Aniline Enables Unique Catalytic and Synthetic Roles

2,3,4,5,6-Pentafluoroaniline exhibits a pKa value of −0.28 (or −0.16±0.10 predicted), representing a decrease in basicity of over four orders of magnitude compared to aniline (pKa ≈ 4.6) . This profound reduction in basicity stems from the strong electron-withdrawing inductive effect of the five fluorine substituents, which destabilizes the protonated ammonium ion. In contrast, 4-fluoroaniline (pKa ≈ 4.7) retains basicity comparable to aniline, making pentafluoroaniline uniquely suited for applications requiring a non-basic, electron-deficient aromatic amine.

Basicity Catalysis Nucleophilicity Proton Transfer

Distinct Electronic Absorption Profile (UV-Vis) Provides Analytical and Photophysical Selectivity

Comparative UV-Vis studies of aniline and its halogenated derivatives reveal that pentafluoroaniline exhibits a unique absorption pattern. Unlike pentachloroaniline, which shows distinct ¹Lb, ¹La, and ¹Bb transitions, the ¹La and ¹Bb transitions in pentafluoroaniline appear mixed, altering its photophysical behavior [1]. The NIST reference UV-Visible spectrum for 2,3,4,5,6-pentafluoroaniline provides a definitive fingerprint for identity and purity verification [2].

UV-Vis Spectroscopy Photophysics Analytical Chemistry Material Science

Unique Crystal Packing Driven by N–H⋯F Hydrogen Bonding Differentiates Solid-State Behavior

Single-crystal X-ray diffraction at 100 K reveals that 2,3,4,5,6-pentafluoroaniline packs via extensive N–H⋯F hydrogen bonds and C–F⋯πF interactions (C–F⋯πF distances of 3.21 and 3.25 Å), assembling molecules into polar sheets parallel to the (100) plane [1]. This contrasts with aniline and 4-fluoroaniline, where classical N–H⋯N or weaker C–H⋯F interactions typically dominate.

Crystal Engineering Hydrogen Bonding Solid-State Chemistry Materials

Divergent Metabolic Fate: Direct Bioactivation to Reactive Benzoquinoneimine Avoids 4-Hydroxyaniline Pathway

In vitro and in vivo metabolic studies demonstrate that pentafluoroaniline undergoes cytochrome P-450-dependent monooxygenation directly to a reactive benzoquinoneimine with fluoride elimination, whereas 4-fluoroaniline and non-para-fluorinated anilines first form a para-hydroxylated derivative [1]. This mechanistic divergence is quantified by the absence of 4-hydroxyaniline metabolites for pentafluoroaniline.

Drug Metabolism Toxicology Pharmacology Bioactivation

Regioselective Electrophilic Radical Generation Enables Predictable Aromatic Substitution

Pentafluorophenyl radicals generated from pentafluoroaniline with pentyl nitrite exhibit electrophilic character, reacting with chlorobenzene with measurable partial rate factors [1]. Competitive pentafluorophenylation of an equimolar benzene/chlorobenzene mixture yields product distributions that confirm the electrophilic nature, a behavior distinct from phenyl radicals derived from aniline.

Radical Chemistry Aromatic Substitution Synthetic Methodology Electrophilic Radicals

Superior Precursor to Pentafluorophenylammonium Triflate Catalyst

2,3,4,5,6-Pentafluoroaniline is the direct precursor to pentafluorophenylammonium triflate, an efficient catalyst for esterification and thioesterification reactions . Attempts to synthesize analogous catalysts from 4-fluoroaniline or aniline yield ammonium triflates that lack the strong electron-withdrawing perfluorophenyl group, resulting in significantly lower catalytic activity or different substrate scope.

Catalysis Esterification Thioesterification Organocatalysis

High-Value Application Scenarios for 2,3,4,5,6-Pentafluoroaniline Based on Quantified Differentiation


Synthesis of Pentafluorophenylammonium Triflate Organocatalyst

2,3,4,5,6-Pentafluoroaniline is the essential starting material for preparing pentafluorophenylammonium triflate, an efficient catalyst for esterification and thioesterification . The extremely low basicity of pentafluoroaniline (pKa −0.28) ensures that the resulting ammonium triflate is a stable, non-nucleophilic acid catalyst suitable for sensitive substrates. This application directly leverages the quantitative pKa differentiation documented in Section 3.

Liquid Crystal and Advanced Material Synthesis

The unique electronic properties of pentafluoroaniline, including its mixed UV-Vis transitions and distinct crystal packing, make it a valuable building block for fluorinated liquid crystals and optoelectronic materials . The predictable N–H⋯F hydrogen-bonding motifs guide solid-state assembly, while the electron-withdrawing nature tunes dielectric anisotropy. This scenario is supported by the UV-Vis and crystallographic evidence presented in Section 3.

Model Compound for Metabolic Bioactivation Studies

Pentafluoroaniline serves as a mechanistic probe for studying cytochrome P-450-mediated direct bioactivation to benzoquinoneimines, a pathway distinct from the hydroxylation observed with 4-fluoroaniline . Researchers investigating structure-toxicity relationships in fluorinated drug candidates use pentafluoroaniline to benchmark direct bioactivation potential, relying on the comparative metabolic data from Section 3.

Precursor to Electrophilic Pentafluorophenyl Radicals for Arylation

Pentafluoroaniline is the preferred precursor for generating electrophilic pentafluorophenyl radicals, enabling regioselective arylation of aromatic substrates . The defined electrophilic character and partial rate factors ensure predictable product distributions in complex syntheses, a capability not offered by aniline-derived phenyl radicals. This scenario directly applies the radical reactivity evidence from Section 3.

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